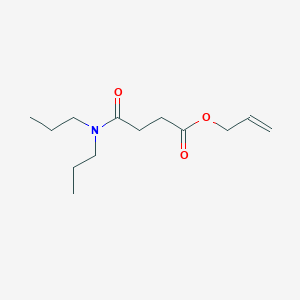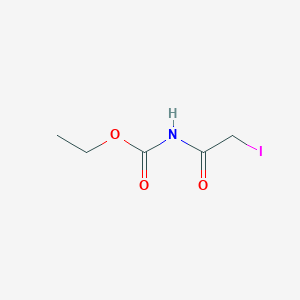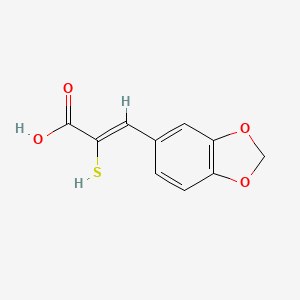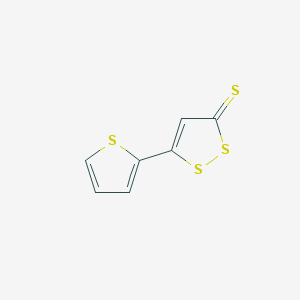
Gadolinium--indium (1/3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gadolinium–indium (1/3) is a compound formed by the combination of gadolinium and indium in a 1:3 ratio. Gadolinium is a rare-earth element known for its magnetic properties, while indium is a post-transition metal with significant applications in electronics. The combination of these two elements results in a compound with unique properties that are valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of gadolinium–indium (1/3) typically involves the reaction of gadolinium and indium metals in a controlled environment. The metals are heated together in a vacuum or inert atmosphere to prevent oxidation. The reaction is carried out at high temperatures to ensure the complete formation of the compound.
Industrial Production Methods
Industrial production of gadolinium–indium (1/3) involves similar methods but on a larger scale. The metals are melted together in an induction furnace under an inert atmosphere. The molten mixture is then cooled and solidified to form the desired compound. The purity of the starting materials and the control of the reaction conditions are crucial to obtaining a high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
Gadolinium–indium (1/3) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents.
Substitution: Substitution reactions involve replacing one of the elements in the compound with another element or group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of gadolinium oxide and indium oxide, while reduction may yield elemental gadolinium and indium.
Aplicaciones Científicas De Investigación
Gadolinium–indium (1/3) has several scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions.
Biology: The compound’s magnetic properties make it useful in magnetic resonance imaging (MRI) contrast agents.
Medicine: It is explored for potential use in targeted drug delivery systems.
Industry: The compound is used in the production of high-performance materials and electronic devices.
Mecanismo De Acción
The mechanism by which gadolinium–indium (1/3) exerts its effects is primarily related to its magnetic properties. Gadolinium has seven unpaired electrons, which contribute to its high magnetic moment. This property is utilized in MRI contrast agents, where the compound enhances the contrast of images by shortening the relaxation times of hydrogen protons in the body.
Comparación Con Compuestos Similares
Similar Compounds
- Gadolinium oxide (Gd₂O₃)
- Gadolinium chloride (GdCl₃)
- Indium oxide (In₂O₃)
- Indium chloride (InCl₃)
Uniqueness
Gadolinium–indium (1/3) is unique due to the combination of gadolinium’s magnetic properties and indium’s electronic properties. This combination results in a compound with enhanced performance in applications such as MRI contrast agents and electronic devices, where both magnetic and electronic properties are crucial.
Propiedades
Número CAS |
12160-85-9 |
|---|---|
Fórmula molecular |
GdIn3 |
Peso molecular |
501.7 g/mol |
InChI |
InChI=1S/Gd.3In |
Clave InChI |
KEIDDZKNFWWQHN-UHFFFAOYSA-N |
SMILES canónico |
[In].[In].[In].[Gd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


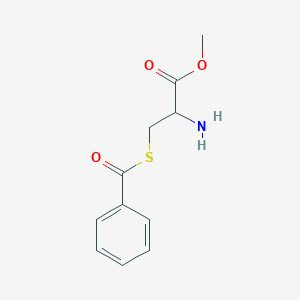
![Bis[2-(dimethylamino)ethyl] phosphate](/img/structure/B14724372.png)
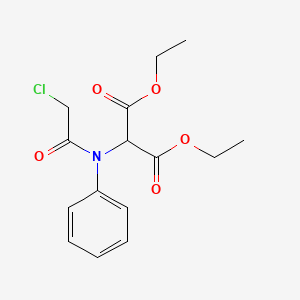
![Dimethyl 2-[[2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B14724375.png)
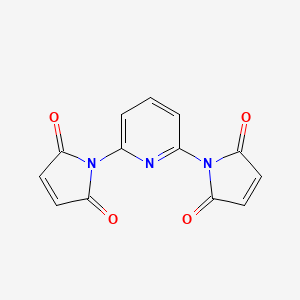
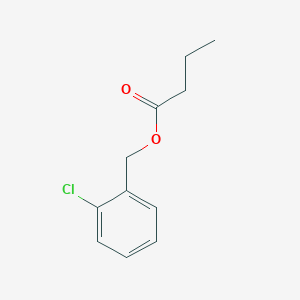
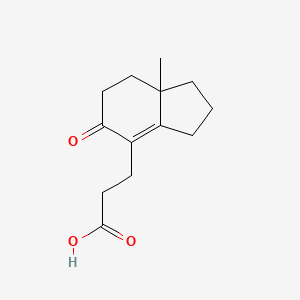
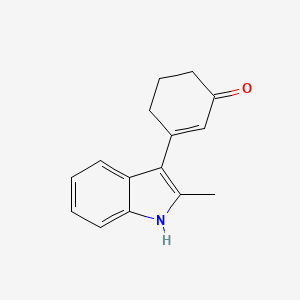
![3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone](/img/structure/B14724401.png)

